molecular formula C5H11NOS B049223 N,N-Dimethyl-1,3-oxathiolan-2-amine CAS No. 115109-09-6

N,N-Dimethyl-1,3-oxathiolan-2-amine

Cat. No.: B049223
CAS No.: 115109-09-6
M. Wt: 133.21 g/mol
InChI Key: MQJKYODNZYDYPU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3-oxathiolan-2-amine is a heterocyclic organic compound with the molecular formula C5H11NOS It is characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,3-oxathiolan-2-amine can be synthesized through the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide in tetrahydrofuran (THF) at room temperature . This one-pot synthesis method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the one-pot synthesis method makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3-oxathiolan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-1,3-oxathiolan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-1,3-oxathiolan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The presence of the sulfur and nitrogen atoms in the ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolan-2-imine: Similar in structure but with an imine group instead of an amine group.

    1,3-Dithiolan-2-imine: Contains two sulfur atoms in the ring instead of one sulfur and one oxygen atom.

Uniqueness

N,N-Dimethyl-1,3-oxathiolan-2-amine is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms in the ring structure. This unique arrangement allows for distinct chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-1,3-oxathiolan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-6(2)5-7-3-4-8-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKYODNZYDYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1OCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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